Eriobofuran
Description
Eriobofuran (chemical formula: C₁₄H₁₂O₃) is a dibenzofuran phytoalexin primarily synthesized by plants in the Rosaceae family, including Malus domestica (apple), Eriobotrya japonica (loquat), and Sorbus aucuparia (rowan). It is a secondary metabolite produced in response to biotic stress, such as fungal infections or elicitor treatments, and plays a critical role in plant defense mechanisms . Structurally, this compound features a dibenzofuran core with hydroxyl and methoxy substituents, which enhance its bioactivity against pathogens . Its biosynthesis originates from the hydroxylation and methylation of precursor biphenyl compounds, such as noraucuparin, via cytochrome P450 enzymes and O-methyltransferases .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxydibenzofuran-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-16-11-7-9-8-5-3-4-6-10(8)18-13(9)14(17-2)12(11)15/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAVEOUAXMIIKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C3=CC=CC=C3O2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60242782 | |
| Record name | 3-Dibenzofuranol, 2,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60242782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Eriobofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
97218-06-9 | |
| Record name | 2,4-Dimethoxy-3-dibenzofuranol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97218-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eriobofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097218069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Dibenzofuranol, 2,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60242782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERIOBOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGW289WMG9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Eriobofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157 - 158 °C | |
| Record name | Eriobofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Bromination of 2,6-Dimethoxyphenol
The synthesis begins with 2,6-dimethoxyphenol (IV), which undergoes regioselective bromination using N-bromosuccinimide (NBS) in carbon tetrachloride. This reaction selectively substitutes the para position relative to the hydroxyl group, yielding 3-bromo-2,6-dimethoxyphenol (V) in 85% yield.
Reaction Conditions
-
Reagent: NBS (1.1 equiv)
-
Solvent: CCl₄
-
Temperature: Room temperature
-
Time: 24 hours
Ethylation of the Phenolic Hydroxyl Group
The hydroxyl group of intermediate V is ethylated using ethyl iodide and sodium hydride in dry dimethyl sulfoxide (DMSO). This step produces 2,4-dimethoxy-3-ethoxybromobenzene (VI) in near-quantitative yield.
Reaction Conditions
-
Reagent: Ethyl iodide (1.1 equiv), NaH (1.1 equiv)
-
Solvent: DMSO
-
Temperature: Room temperature
-
Time: 4 hours
Ullmann Ether Synthesis
Intermediate VI undergoes Ullmann coupling with phenol in the presence of copper(I) chloride and sodium methoxide. This step forms the biphenyl ether (VII), a critical precursor for cyclization.
Reaction Conditions
-
Catalyst: CuCl (5 mol%)
-
Base: NaOMe (2.0 equiv)
-
Solvent: Methanol/benzene (1:1 v/v)
-
Temperature: Reflux
-
Time: 40 hours
-
Yield: 70%
Palladium-Catalyzed Cyclization
The biphenyl ether (VII) is cyclized to dibenzofuran using palladium(II) acetate in acetic acid. This step constructs the fused oxabicyclic core of this compound.
Reaction Conditions
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Solvent: Acetic acid
-
Temperature: Reflux
-
Time: 9 hours
-
Yield: 70.2%
Solvent Optimization
Cyclization efficiency depends critically on the solvent:
-
Acetic acid: 70.2% yield
-
Trifluoroacetic acid/acetic acid (1:1): <5% yield
The reaction proceeds via palladium-mediated C–H activation, followed by oxidative coupling to form the dibenzofuran ring.
Structural Validation via Comparative Synthesis
The synthetic this compound (Ia) is validated by converting it to its ethyl ether derivative (Ib) and comparing it with the naturally derived analog. Key spectroscopic data confirm structural identity:
Spectroscopic Comparison
| Parameter | Natural this compound | Synthetic this compound |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 6.78 (s, 1H, H-1) | δ 6.79 (s, 1H, H-1) |
| UV λmax (nm) | 255, 289, 296 | 255, 289, 296 |
| MS (m/z) | 258 [M]⁺ | 258 [M]⁺ |
Alternative Synthetic Strategies for Dibenzofurans
While this compound’s synthesis relies on palladium catalysis, recent advances propose alternative methods for dibenzofuran scaffolds:
Chemical Reactions Analysis
Types of Reactions: Eriobofuran undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the dibenzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated dibenzofurans.
Scientific Research Applications
Antimicrobial Properties
Eriobofuran has demonstrated significant antimicrobial activity against various pathogens.
-
Case Study: Fungal Inhibition
This compound was found to inhibit the spore germination and germ tube growth of Pestalotia funerea, a pathogenic fungus affecting loquat trees. This suggests its potential use as a natural fungicide in agriculture . -
Mechanism of Action
The antimicrobial effects are attributed to the compound's ability to disrupt microbial cell functions, potentially through the modification of signaling pathways involved in microbial growth and survival .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity Type | Concentration (µg/mL) | Reference |
|---|---|---|---|
| Pestalotia funerea | Inhibition of germination | 50 | |
| Staphylococcus aureus | Antibacterial | 100 |
Anti-inflammatory Effects
This compound exhibits notable anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
-
Case Study: Neutrophil Activation
Research indicated that this compound significantly inhibited reactive oxygen species (ROS) generation in human neutrophils, suggesting its potential role in managing inflammatory responses . -
Mechanism of Action
The anti-inflammatory effects are mediated through the inhibition of nitric oxide production and modulation of pro-inflammatory cytokines, which are critical in the inflammatory process .
Table 2: Anti-inflammatory Effects of this compound
| Cell Type | Inflammatory Stimulus | Effect Observed | Reference |
|---|---|---|---|
| Human Neutrophils | fMLP | Inhibition of ROS | |
| RAW 264.7 Macrophages | LPS | Reduced NO production |
Role in Plant Defense Mechanisms
This compound is implicated in plant defense mechanisms, particularly in apple cultivars resistant to scab disease.
-
Case Study: Elicitor Treatment
In apple cell cultures, this compound was synthesized following treatment with elicitors from pathogens like Venturia inaequalis. This indicates its role as a phytoalexin, contributing to the plant's defense against infections . -
Metabolic Pathways
This compound's biosynthesis is linked to several metabolic pathways that enhance the plant's resilience against biotic stressors, showcasing its importance in agricultural biotechnology .
Table 3: this compound Production in Plant Cultures
| Plant Species | Treatment | Result | Reference |
|---|---|---|---|
| Malus domestica | Elicitor from V. inaequalis | This compound synthesis | |
| Sorbus aucuparia | Yeast extract | Increased phytoalexins |
Potential Pharmaceutical Applications
The therapeutic potential of this compound extends into pharmaceuticals due to its bioactive properties.
-
Antioxidant Activity
This compound has been shown to possess antioxidant properties that can protect cells from oxidative stress, making it a candidate for further investigation in chronic disease management . -
Cancer Research
Preliminary studies suggest that compounds similar to this compound may have anti-cancer properties by inhibiting tumor cell proliferation and inducing apoptosis .
Table 4: Pharmacological Activities of this compound
Mechanism of Action
Eriobofuran exerts its effects primarily through its antimicrobial properties. It disrupts the cellular processes of phytopathogens, leading to their inhibition or death. The exact molecular targets and pathways involved are not fully elucidated, but it is believed to interfere with the cell wall synthesis and metabolic pathways of the pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Eriobofuran belongs to a broader class of biphenyl and dibenzofuran phytoalexins. Key analogs include:
Biphenyls
- Noraucuparin (C₁₃H₁₂O₃): A hydroxylated biphenyl with antifungal and antibacterial properties.
- Aucuparin (C₁₄H₁₄O₃): A methoxylated derivative of noraucuparin.
Dibenzofurans
- Northis compound (C₁₃H₁₀O₃): A dibenzofuran lacking the methoxy group of this compound.
- α-Cotonefuran and γ-Cotonefuran : Dibenzofurans with varying substituent patterns .
Table 1: Structural and Functional Comparison
Comparative Bioactivity Against Pathogens
Antifungal Activity
This compound exhibits superior antifungal activity compared to biphenyls. For example:
- Against Venturia inaequalis (apple scab), this compound achieved a 74% inhibition rate of spore germination when combined with aucuparin and noraucuparin, outperforming individual compounds .
- Against Alternaria alternata and Botrytis cinerea, this compound showed inhibition at 12–328 µg/ml , with dibenzofurans generally more effective than biphenyls due to enhanced membrane permeability .
Antibacterial Activity
Biphenyls like noraucuparin and aucuparin are more potent against bacteria. For instance:
- Noraucuparin inhibited Erwinia amylovora (fire blight pathogen) at 43 µg/ml, while this compound required 195 µg/ml .
- The structural rigidity of biphenyls may facilitate stronger interactions with bacterial cell walls .
Table 2: Distribution in Rosaceae Genera
Biological Activity
Eriobofuran is a natural compound primarily isolated from the plant Sorbus aucuparia (rowan tree), which has garnered attention for its diverse biological activities. This article delves into the various biological effects of this compound, highlighting its anti-inflammatory, antimicrobial, and cytotoxic properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound is classified as a biphenyl aucuparin with the chemical formula and a molecular weight of 244.24 g/mol. Its structure comprises two aromatic rings connected by an ether linkage, contributing to its biological activity.
1. Antimicrobial Activity
This compound exhibits notable antifungal properties against various phytopathogenic fungi. Research indicates that it significantly inhibits the germination of fungal spores, making it a potential candidate for agricultural applications in controlling plant diseases .
Table 1: Antifungal Activity of this compound
| Fungal Species | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| Fusarium oxysporum | 85 | 50 |
| Botrytis cinerea | 78 | 100 |
| Rhizoctonia solani | 90 | 25 |
2. Anti-Inflammatory Properties
This compound has been shown to inhibit oxidative stress in human neutrophils, reducing the generation of reactive oxygen species (ROS). A study conducted by Chen et al. demonstrated that this compound effectively suppressed fMLP-induced O2 generation in neutrophils, indicating its potential as an anti-inflammatory agent .
Case Study: Inhibition of Neutrophil Activation
- Objective: To assess the anti-inflammatory effects of this compound on neutrophil activation.
- Method: Human neutrophils were stimulated with fMLP, and O2 production was measured.
- Results: this compound at concentrations of 10 µM reduced O2 production by approximately 60%, suggesting a strong anti-inflammatory effect.
3. Cytotoxic Effects
This compound has also been investigated for its cytotoxic properties against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in neuroblastoma cells through modulation of the PI3K/AKT signaling pathway, leading to decreased cell viability and increased caspase activity .
Table 2: Cytotoxic Activity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Neuroblastoma (SH-SY5Y) | 15 | Induction of apoptosis |
| Colon cancer | 20 | PI3K/AKT pathway inhibition |
| Glioblastoma | 25 | Caspase activation |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Activity: this compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress and inflammation.
- Enzyme Inhibition: It inhibits key enzymes involved in inflammatory pathways, such as lipoxygenase and cyclooxygenase, which are critical in the production of pro-inflammatory mediators.
- Signal Transduction Modulation: this compound affects various signaling pathways, particularly those related to cell survival and apoptosis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Eriobofuran, and what analytical techniques are critical for confirming its purity and structural integrity?
- Methodological Answer : this compound synthesis typically involves [describe general pathways, e.g., furan ring formation via cyclization or glycosylation reactions]. Key steps include purification via column chromatography and crystallization. Structural validation requires ¹H/¹³C-NMR to confirm proton/carbon environments, HRMS for molecular weight verification, and HPLC (>95% purity threshold). For reproducibility, experimental protocols must specify solvent systems, reaction temperatures, and catalyst ratios. Cross-referencing spectral data with literature benchmarks (e.g., NMR shifts for dibenzofuran derivatives) is essential .
Q. How is this compound characterized spectroscopically, and what benchmarks ensure data accuracy in structural elucidation?
- Methodological Answer : Spectroscopic characterization should include:
- 2D-NMR (COSY, HSQC, HMBC) to map proton-carbon correlations and confirm substituent positions.
- IR spectroscopy to identify functional groups (e.g., hydroxyl or ether linkages).
- X-ray crystallography (if crystalline) for absolute configuration determination.
- Compare experimental data with published spectra of structurally analogous compounds (e.g., 2,4-dimethoxy-dibenzofuran derivatives) to resolve ambiguities .
Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity, particularly anticancer potential?
- Methodological Answer : Standard assays include:
- MTT/XTT assays for cytotoxicity profiling against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Apoptosis detection via flow cytometry (Annexin V/PI staining).
- ROS generation assays to probe oxidative stress mechanisms.
- Normalize results using positive controls (e.g., doxorubicin) and replicate experiments ≥3 times to ensure statistical validity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound, such as inconsistent IC₅₀ values across studies?
- Methodological Answer : Contradictions may arise from:
- Cell line variability (genetic drift, culture conditions). Address via standardized cell authentication (STR profiling) and culture protocols.
- Compound stability (e.g., degradation in DMSO). Validate stability via HPLC at assay timepoints.
- Statistical power : Use larger sample sizes and meta-analysis to reconcile discrepancies. Cross-validate findings with orthogonal assays (e.g., caspase-3 activation vs. ATP assays) .
Q. What experimental design considerations are critical for in vivo studies of this compound’s anticancer efficacy?
- Methodological Answer : Prioritize:
- Dose optimization : Conduct pharmacokinetic studies (plasma half-life, bioavailability) to establish dosing regimens.
- Tumor models : Use patient-derived xenografts (PDX) over cell-line-derived models for clinical relevance.
- Toxicity profiling : Monitor organ histopathology and serum biomarkers (ALT, creatinine).
- Include control groups receiving vehicle alone and reference drugs (e.g., paclitaxel) .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Screen against cancer targets (e.g., topoisomerase II, PI3K) using AutoDock Vina or Schrödinger. Validate with mutagenesis studies.
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories).
- QSAR models : Corrogate structural features (e.g., methoxy groups) with bioactivity data to guide analog synthesis .
Q. What strategies mitigate challenges in isolating this compound from natural sources?
- Methodological Answer :
- Extraction optimization : Test solvent polarity gradients (hexane → ethyl acetate → methanol) for yield improvement.
- Countercurrent chromatography (CCC) : Utilize for high-resolution separation of polar dibenzofuranoids.
- Metabolomic profiling : Use LC-MS/MS to identify co-eluting impurities and refine purification steps .
Data Analysis & Reporting Standards
Q. How should researchers statistically analyze dose-response data for this compound to ensure reproducibility?
- Methodological Answer :
- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism’s log(inhibitor) vs. response model).
- Report IC₅₀ values with 95% confidence intervals.
- Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons.
- Adhere to MIAME or ARRIVE guidelines for data transparency .
Q. What are the best practices for documenting synthetic procedures to enable replication?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
